molecular formula C17H18N4O3 B10887708 N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10887708
M. Wt: 326.35 g/mol
InChI Key: OQTZYVPZRQBZKG-UHFFFAOYSA-N
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Description

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles and oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with ethylamine to form an intermediate, which is then reacted with 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid under specific conditions such as elevated temperatures and the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of oxadiazole and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H18N4O3/c1-4-21(10-15-12(3)18-24-20-15)17(22)14-9-16(23-19-14)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3

InChI Key

OQTZYVPZRQBZKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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